N-[(7S)-4-[(3S,4S,5R)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
INCB053914 is a novel, potent, and selective pan-PIM kinase inhibitor. It is an adenosine triphosphate-competitive small molecule that targets the PIM family of serine/threonine kinases, which includes PIM1, PIM2, and PIM3. These kinases play crucial roles in cellular processes such as protein synthesis, apoptosis regulation, and cellular proliferation. Overexpression of PIM kinases is associated with various malignancies, making them attractive targets for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of INCB053914 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance potency and selectivity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of INCB053914 follows similar synthetic routes but is scaled up to meet commercial demands. The process involves large-scale reactors, precise control of reaction conditions, and rigorous quality control measures to ensure consistency and safety. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
INCB053914 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of INCB053914
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of INCB053914, which may exhibit different biological activities and properties. These derivatives are often studied to understand structure-activity relationships and to develop more potent analogs .
Wissenschaftliche Forschungsanwendungen
INCB053914 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of PIM kinases in various biochemical pathways.
Biology: Employed in cellular and molecular biology research to investigate the effects of PIM kinase inhibition on cell proliferation, apoptosis, and signal transduction.
Medicine: Under clinical trials for the treatment of hematologic malignancies and solid tumors. .
Industry: Utilized in the development of new therapeutic strategies and drug formulations targeting PIM kinases
Wirkmechanismus
INCB053914 exerts its effects by inhibiting the activity of PIM kinases. These kinases are involved in the phosphorylation of various substrates that regulate apoptosis and cellular metabolism. By inhibiting PIM kinases, INCB053914 disrupts these processes, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound also synergizes with other anticancer agents, enhancing their efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AZD1208: Another pan-PIM kinase inhibitor with similar inhibitory potency.
PIM447: A selective PIM kinase inhibitor currently under clinical investigation.
Uzansertib: An orally active, ATP-competitive pan-PIM kinase inhibitor
Uniqueness
INCB053914 is unique due to its high selectivity and potency against all three PIM kinase isoforms (PIM1, PIM2, and PIM3). It has demonstrated significant efficacy in preclinical models of hematologic malignancies and solid tumors, both as a single agent and in combination with other therapies. Its ability to synergize with other anticancer agents, such as ruxolitinib, makes it a promising candidate for combination therapy .
Eigenschaften
Molekularformel |
C26H26F3N5O3 |
---|---|
Molekulargewicht |
513.5 g/mol |
IUPAC-Name |
N-[(7S)-4-[(3S,4S,5R)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide |
InChI |
InChI=1S/C26H26F3N5O3/c1-12-10-34(11-17(30)25(12)36)24-13-5-8-20(35)22(13)31-9-19(24)33-26(37)18-7-6-16(29)23(32-18)21-14(27)3-2-4-15(21)28/h2-4,6-7,9,12,17,20,25,35-36H,5,8,10-11,30H2,1H3,(H,33,37)/t12-,17+,20+,25+/m1/s1 |
InChI-Schlüssel |
PTORCEYGCGXHDH-SGQXWQAPSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@@H]([C@H]1O)N)C2=C3CC[C@@H](C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O |
Kanonische SMILES |
CC1CN(CC(C1O)N)C2=C3CCC(C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.